REACTION_CXSMILES
|
[Si:1]([O-:5])([O-:4])([O-:3])[O-:2].[Na+].[Na+].[Na+].[Na+].S([O-])([O-])(=O)=O.[Al+3:15].S([O-])([O-])(=O)=O.S([O-])([O-])(=O)=O.[Al+3].[OH-].[Na+].[N+]([O-])([O-])=O.[NH4+].[Na].[NH4+]>>[Si:1]([O-:5])([O-:4])([O-:3])[O-:2].[Al+3:15].[Si:1]([O-:5])([O-:4])([O-:3])[O-:2].[Si:1]([O-:5])([O-:4])([O-:3])[O-:2].[Al+3:15].[Al+3:15].[Al+3:15] |f:0.1.2.3.4,5.6.7.8.9,10.11,12.13,16.17.18.19.20.21.22,^1:33|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Si]([O-])([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
raw material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Al+3].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-].[Al+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
10
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Type
|
CUSTOM
|
Details
|
while stirring so that the molar ratio of Si to Al equals 1:1
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are continuously mixed together
|
Type
|
CUSTOM
|
Details
|
is prepared
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
is removed through baking at 600° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Furthermore, the residue is dry-ground
|
Type
|
CUSTOM
|
Details
|
to prepare a raw material powder
|
Type
|
CUSTOM
|
Details
|
a hydrothermal reaction at 200° C. for 1 day
|
Duration
|
1 d
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the reaction solution is filtered under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
to separate a mother liquor
|
Type
|
CUSTOM
|
Details
|
the residue is then dried
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
[Si]([O-])([O-])([O-])[O-].[Al+3].[Si]([O-])([O-])([O-])[O-].[Si]([O-])([O-])([O-])[O-].[Al+3].[Al+3].[Al+3]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |